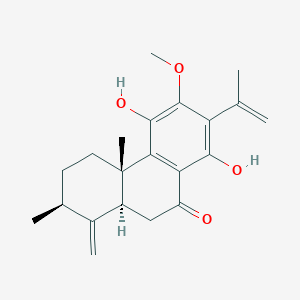
Dehydroagastol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroagastol is a naturally occurring compound that is found in various plant species. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of dehydroagastol is not yet fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of oxidative stress, inflammation, and cancer cell proliferation. It has also been found to modulate the activity of various enzymes and signaling pathways involved in cellular processes.
Biochemische Und Physiologische Effekte
Dehydroagastol has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It has also been found to have neuroprotective effects and to improve cognitive function. Moreover, dehydroagastol has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dehydroagastol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, its potential therapeutic properties make it a promising candidate for the development of new drugs. However, one of the limitations of using dehydroagastol in lab experiments is its availability, as it can only be obtained from certain plant sources.
Zukünftige Richtungen
There are several future directions for research on dehydroagastol. One area of interest is the development of new drugs based on its therapeutic properties. Moreover, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, research on the synthesis of dehydroagastol from alternative sources could increase its availability and accessibility for scientific research.
Synthesemethoden
Dehydroagastol can be synthesized from a variety of plant sources, including Agaricus bisporus, Grifola frondosa, and Pleurotus ostreatus. The synthesis method involves the extraction of the compound from the plant material using solvents such as ethanol or methanol. The extract is then purified through various chromatography techniques to obtain pure dehydroagastol.
Wissenschaftliche Forschungsanwendungen
Dehydroagastol has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and to improve cognitive function. Moreover, dehydroagastol has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
142182-52-3 |
|---|---|
Produktname |
Dehydroagastol |
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1 |
InChI-Schlüssel |
YAYJIXJFUFMWFD-KDKPCJNHSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
SMILES |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Kanonische SMILES |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Andere CAS-Nummern |
142182-52-3 |
Synonyme |
19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one dehydroagastol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



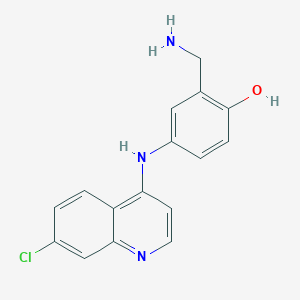
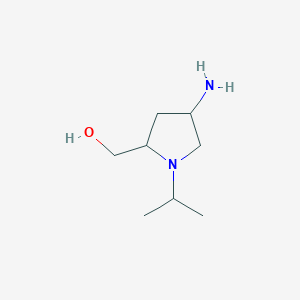
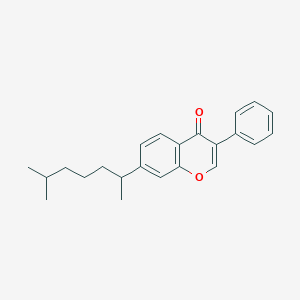
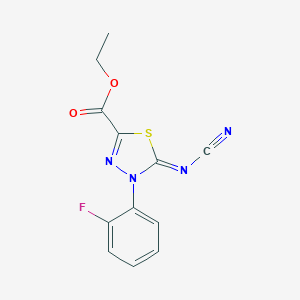
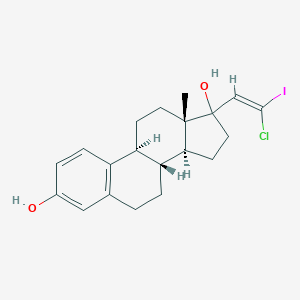
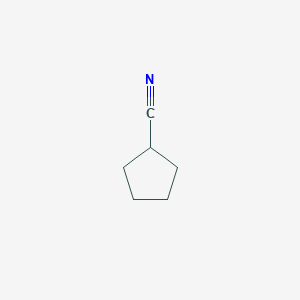
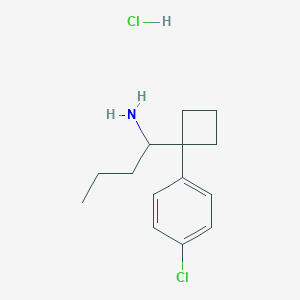
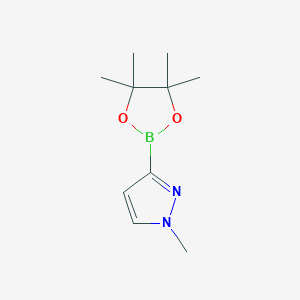
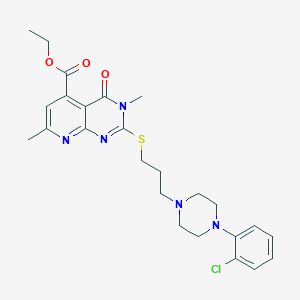
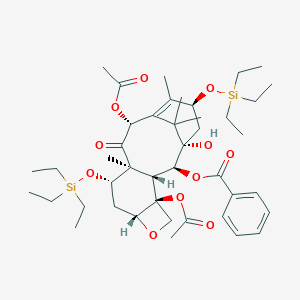
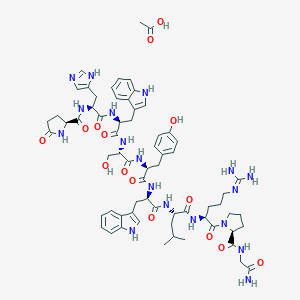
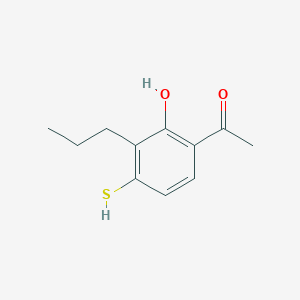
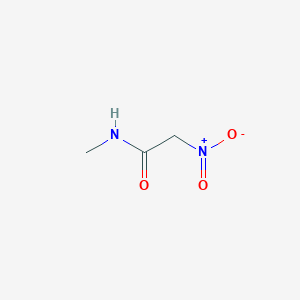
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)